N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a cyclopenta[d]pyrimidinone core fused with a thiophene moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-14-8-9-15(2)18(11-14)23-20(26)13-29-21-17-6-3-7-19(17)25(22(27)24-21)12-16-5-4-10-28-16/h4-5,8-11H,3,6-7,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOPZZXWUYFQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative activity with related compounds.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation : This step involves the reaction of 2,5-dimethylphenylamine with a thiophene derivative.
- Cyclization : Following condensation, cyclization occurs to form the core structure.
- Functional Group Modifications : Further modifications are made to enhance biological activity and stability.
The compound's molecular formula is , and it features a unique combination of thiophene and pyrimidine rings that contribute to its distinct chemical properties and biological interactions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : It may interact with receptors affecting signaling pathways relevant to inflammation and cancer progression.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:
- Mechanism of Action : It is believed that these compounds disrupt viral replication cycles by targeting viral enzymes or host cell receptors essential for viral entry and replication .
Anticancer Properties
Research has demonstrated promising anticancer activity associated with this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Mechanistic Insights : The anticancer effects may be mediated through modulation of signaling pathways involved in cell survival and proliferation .
Comparative Activity with Related Compounds
To understand the unique efficacy of this compound, it is essential to compare its activity with structurally related compounds.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
- Antiviral Screening : A study showed that derivatives of this compound exhibited significant antiviral activity against specific viruses at low micromolar concentrations .
- In Vivo Efficacy : Animal models demonstrated that treatment with the compound led to reduced tumor growth rates compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. These findings suggest that the compound could be further explored as a potential chemotherapeutic agent.
Neuroprotective Effects
The compound's structural features allow it to interact with neuroreceptors potentially offering neuroprotective benefits. Research into similar compounds has shown their ability to modulate neurotransmitter systems and reduce neuroinflammation. This could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of novel materials due to its thiol group and other reactive functionalities. Research has demonstrated the utility of thiophene derivatives in creating conductive polymers and organic electronic devices. The incorporation of this compound into polymer matrices could enhance the electrical properties and thermal stability of the resulting materials.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of pyrimidine derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
Case Study 2: Neuroprotective Studies
In another study focusing on neuroprotection, researchers evaluated compounds related to N-(2,5-dimethylphenyl)-2-(thioacetamide). The findings revealed that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests potential applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Compound A: [2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide] (MFCD01850746) Key Differences:
- Substitution at the pyrimidinone ring: 4-chlorophenyl instead of thiophen-2-ylmethyl.
- Synthesis: Similar thioether and amide coupling steps, but starting materials differ (e.g., 4-chlorophenyl derivatives) .
- Compound B: [2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide] (MFCD03474590) Key Differences:
- 2-Isopropylphenyl substituent instead of 2,5-dimethylphenyl .
- Impact: Increased steric bulk from the isopropyl group may hinder molecular packing or receptor interactions compared to the dimethyl-substituted analogue .
Compounds with Alternative Core Structures
- Compound C: [N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide] Core Structure: Pyridine ring instead of cyclopenta[d]pyrimidinone. Functional Groups: Cyano and styryl groups introduce distinct electronic properties (e.g., strong electron-withdrawing effects). Synthetic Yield: 85% via reflux with sodium acetate in ethanol .
Physicochemical and Analytical Comparisons
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of the cyclopenta[d]pyrimidin-4-yl core via cyclocondensation of thiophen-2-ylmethyl amines with diketones or ketoesters under acidic conditions . (ii) Introduction of the thioacetamide moiety via nucleophilic substitution using 2-chloroacetamide derivatives, often with sodium hydride or potassium carbonate as a base in polar aprotic solvents like DMF or DMSO . (iii) Critical parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1.2–1.5 equivalents of thiolating agents) to minimize side reactions .
Q. How is the structural integrity and purity of this compound validated?
- Methodological Answer :
- 1H/13C NMR Spectroscopy : Confirm regiochemistry of the thiophen-2-ylmethyl and dimethylphenyl groups (e.g., δ 2.19 ppm for CH₃ in , δ 7.56 ppm for aromatic protons in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and rule out impurities .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation as in ) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up the reaction?
- Methodological Answer :
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve recovery and reduce byproducts .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolation efficiency .
- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., thioacetamide coupling) to improve reproducibility .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., oxidation of thioether to sulfoxide) .
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting, as seen in cyclopenta[d]pyrimidine derivatives .
- Isotopic Labeling : Introduce deuterated solvents or reagents to trace unexpected signals (e.g., residual DMSO-d₆ in ) .
Q. What strategies are recommended for elucidating the compound’s biological activity and target interactions?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence polarization or calorimetry .
- Molecular Docking : Model interactions with proteins (e.g., homology modeling of cyclopenta[d]pyrimidine-binding sites) using software like AutoDock Vina .
- ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and cytotoxicity (MTT assays) to prioritize lead optimization .
Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites (e.g., sulfur atoms in thioacetamide) .
- QSAR Modeling : Corrogate substituent effects (e.g., dimethylphenyl vs. chlorophenyl) using descriptors like logP and polar surface area .
- MD Simulations : Simulate binding dynamics with biological targets (e.g., 100 ns trajectories to assess stability of protein-ligand complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
